molecular formula C14H11NO2 B6375735 3-Cyano-5-(4-methoxyphenyl)phenol, 95% CAS No. 1261949-53-4

3-Cyano-5-(4-methoxyphenyl)phenol, 95%

Cat. No. B6375735
CAS RN: 1261949-53-4
M. Wt: 225.24 g/mol
InChI Key: GTIDZUPZHDBKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(4-methoxyphenyl)phenol, 95% (3C5MPP), also known as 4-Methoxy-3-cyanophenol, is an aromatic compound commonly used in scientific research. Due to its unique structure, 3C5MPP has a variety of applications in the laboratory, ranging from synthesis and modification of natural products to medical research.

Scientific Research Applications

3C5MPP has a variety of applications in scientific research. It is commonly used in the synthesis of natural products, such as flavonoids and terpenoids. It is also used in the modification of natural products, such as the synthesis of 3C5MPP derivatives. In addition, 3C5MPP is used in medical research, such as in the synthesis of drugs and drug analogues.

Mechanism of Action

The mechanism of action of 3C5MPP is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the synthesis of natural products. In addition, 3C5MPP has been shown to act as an antioxidant, which may explain its ability to protect cells from oxidative damage.
Biochemical and Physiological Effects
3C5MPP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3C5MPP in laboratory experiments is its low toxicity. This makes it an ideal compound for use in a variety of laboratory applications. In addition, 3C5MPP is relatively stable, making it easier to handle and store. However, 3C5MPP is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3C5MPP in scientific research. One potential direction is the use of 3C5MPP in the synthesis of novel drugs and drug analogues. Another potential application is the use of 3C5MPP in the synthesis of materials with improved properties, such as increased solubility or increased stability. In addition, 3C5MPP could be used in the synthesis of materials with specific biological activities, such as anti-cancer or anti-inflammatory agents. Finally, 3C5MPP could be used in the development of new techniques for the synthesis and modification of natural products.

Synthesis Methods

3C5MPP can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction, which involves reacting an acyl chloride and an aromatic compound in the presence of an acid catalyst. In the case of 3C5MPP, the acyl chloride is 4-methoxybenzoyl chloride, and the aromatic compound is 3-cyanophenol. The reaction is carried out at a temperature of 80-110°C, and the product is isolated by recrystallization.

properties

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIDZUPZHDBKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684680
Record name 5-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-methoxyphenyl)phenol

CAS RN

1261949-53-4
Record name 5-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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